1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione
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Overview
Description
Scientific Research Applications
Thia-Michael Addition Reactions
1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione compounds have been utilized in solvent-free Thia-Michael addition reactions. These compounds serve as nonthiolic and odorless thiol equivalents, demonstrating efficient conjugate addition to α-β-unsaturated carbonyl compounds, resulting in high yields of β-keto sulfides (Lin et al., 2008).
Synthesis of Heterocyclic Derivatives
The compound has been involved in the synthesis of heterocyclic derivatives such as 7-thia-1,3-diazabicyclo derivatives. These are obtained through reactions with isocyanates and isothiocyanates, highlighting its utility in creating complex molecular structures (Eremeev et al., 1985).
Photochemical Synthon for Azo Group
This compound functionality has been identified as a photochemical synthon for the azo group. This property enhances its utility in organic synthesis, particularly in the formation of azo compounds upon photolysis (Squillacote & Felippis, 1994).
Asymmetric Construction in Organic Synthesis
The compound is integral in the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones. This process involves 1,3-dipolar cycloaddition of azomethine ylides, highlighting its role in creating structurally novel compounds with high diastereo- and enantioselectivity (Yang et al., 2015).
Antifungal Activity
This compound derivatives have been synthesized and evaluated for their antifungal activity. Several compounds within this group exhibited notable antifungal properties, indicating potential applications in developing new antifungal agents (Ryu et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
1-methyl-1-oxo-4,5-dihydro-1,2-thiazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-8(7)3-2-4(6)5-8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCFDHJIWPVRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS1(=NC(=O)CC1)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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